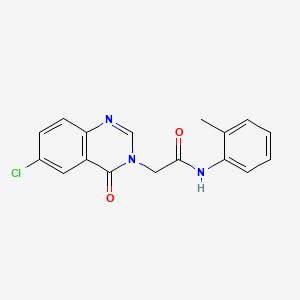![molecular formula C19H17BrN4O2S3 B11977770 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977770.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring.
Introduction of the Benzylthio Group: The benzylthio group is introduced by reacting the thiadiazole derivative with benzyl chloride under basic conditions.
Formation of the Hydrazide: The acetohydrazide moiety is introduced by reacting the thiadiazole derivative with hydrazine hydrate.
Condensation with the Aldehyde: The final step involves the condensation of the hydrazide with 5-bromo-2-methoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole derivatives with potential biological activities .
Biology
In biological research, the compound is studied for its antimicrobial and antifungal properties . It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further research .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and additives .
Mechanism of Action
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways . The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . The presence of the benzylthio and hydrazide moieties enhances its potential as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C19H17BrN4O2S3 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN4O2S3/c1-26-16-8-7-15(20)9-14(16)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+ |
InChI Key |
WZQXNGCOHDROSL-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-aminoethyl)amino]-6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11977691.png)

![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11977697.png)
![7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11977698.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11977707.png)
![Methyl 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11977710.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11977720.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11977725.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11977755.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977756.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977776.png)
![ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate](/img/structure/B11977784.png)
